DL-Tryptophan

Overview

Description

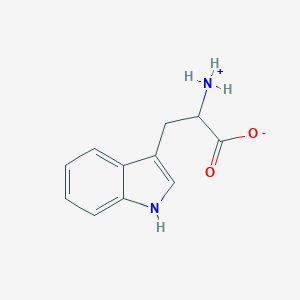

DL-Tryptophan is a racemic mixture of D- and L-tryptophan, an essential amino acid with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It serves as a precursor for serotonin, melatonin, and niacin (vitamin B3) and plays critical roles in protein synthesis, metabolic regulation, and immune response modulation . Industrially, this compound is utilized as a chiral starting material in synthetic chemistry (e.g., antitumor agents ) and as a biomarker in metabolomic studies . Its racemic nature complicates biological activity, as the D-enantiomer is metabolically inert compared to the L-form .

Preparation Methods

Chemical Synthesis via Racemization and Resolution

Racemization of L-Tryptophan

A prominent industrial method for DL-tryptophan production involves the racemization of L-tryptophan using alkaline or acidic agents. As detailed in CN103342676A, L-tryptophan is combined with a solvent (e.g., water, alcohols, or aromatic hydrocarbons) and a racemization agent such as sodium hydroxide or acetic acid . The mixture is heated to 40°C to initiate racemization, followed by the addition of a resolving agent (e.g., 2,3-dihydroxybutanedioic acid or camphorsulfonic acid) to facilitate enantiomeric separation . The reaction is then heated to 95°C for 24 hours, inducing partial racemization and forming a complex with the resolving agent.

Post-reaction, a meticulously controlled cooling gradient is applied to crystallize D-tryptophan, leaving this compound in the mother liquor. For example, the temperature is reduced from 95°C to 10°C over 14 stages, with holding times ranging from 10 to 48 hours at each interval . Centrifugation separates the solid D-tryptophan-resolving agent complex from the this compound-containing supernatant. Acidification of the mother liquor to pH 2–3 with HCl precipitates this compound, which is subsequently washed with methanol and dried .

Key Parameters:

-

Mass ratios : L-tryptophan to solvent (1:4.5–5), racemization agent (1:0.38–0.4), and resolving agent (1:0.8–1) .

-

Yield : ~45–50% this compound recovery from the mother liquor .

Asymmetric Conversion Methods

CN1876631A outlines an asymmetric conversion approach using chiral catalysts to directly synthesize this compound from precursors like indole derivatives . This method employs palladium or nickel-based catalysts under hydrogenation conditions to control stereochemistry. While less common than racemization, this route offers higher enantiomeric excess (ee) when coupled with enzymatic resolution .

Hydrolysis of Protein Sources

Acid Hydrolysis

Tryptophan occurs naturally in proteins as the L-enantiomer. Hydrolysis of protein-rich sources (e.g., casein or soybean) under acidic conditions can yield L-tryptophan, but prolonged exposure to high temperatures (110–120°C) and strong acids (6M HCl) induces partial racemization, producing this compound . The PMC6158605 study notes that acid hydrolysis followed by ninhydrin analysis achieves ~85–90% tryptophan recovery, with racemization rates of 10–15% under standard conditions .

Limitations:

-

Racemization control : Excessive heating or alkaline conditions degrade tryptophan to byproducts like kynurenine .

-

Purity : Crude hydrolysates require chromatographic purification to isolate this compound .

Industrial Production Techniques

Temperature-Controlled Crystallization

Industrial-scale production (as per CN103333098B) prioritizes temperature gradients to optimize crystallization efficiency . For instance, cooling the reaction mixture from 95°C to 10°C over 14 stages ensures gradual crystal growth, minimizing impurities . The final product exhibits ≥99.5% purity and 95% light transmittance, meeting pharmaceutical-grade standards .

Physical Properties of this compound (from Chemsrc ):

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.225 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Melting Point | 289–290°C |

| Boiling Point | 447.9±35.0°C (760 mmHg) |

| Water Solubility (20°C) | 11 g/L |

Analytical Validation of this compound

Acid Ninhydrin Assay

The acid ninhydrin method quantifies tryptophan in hydrolysates by reacting with ninhydrin in formic acid–HCl to form a yellow chromophore (λₘₐₓ = 390 nm) . Corrections for tyrosine interference are applied using the formula:

This method achieves ±2% accuracy for this compound in protein matrices .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Deprotonation and Acid-Base Reactions

DL-Tryptophan undergoes deprotonation in the gas phase, forming its conjugate base. This reaction is critical for understanding its behavior in mass spectrometry and ionic environments:

Reaction :

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔₓH° (Enthalpy Change) | 1421 ± 9.2 kJ/mol | CID Collision-Induced Dissociation | |

| ΔₓG° (Gibbs Free Energy Change) | 1380 ± 13 kJ/mol | CID Collision-Induced Dissociation |

Notes :

-

Gas-phase studies reveal this compound’s high proton affinity, consistent with aromatic amino acids .

-

Theoretical calculations (G+TS method) corroborate experimental values, confirming the stability of the deprotonated species .

Sodium Ion Complexation

This compound forms stable complexes with sodium ions (Na⁺) in the gas phase, a phenomenon relevant to ion transport and mass spectrometry:

Reaction :

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔₓH° (Enthalpy Change) | 49.0 ± 3.0 kcal/mol | Ion-Molecule Reaction Equilibrium (IMRE) | |

| Binding Affinity | 50.2 kcal/mol | CID Collision-Induced Dissociation |

Mechanism :

The indole ring’s π-electrons and carboxylic acid group facilitate Na⁺ coordination, forming a zwitterionic complex .

Polymerization Reactions

This compound participates in copolymer synthesis, forming pH-responsive polyamidoamino acids (PAACs). A study using LiOH and methylenebisacrylamide (MBA) reported:

Reaction :

Key Findings :

-

Copolymers exhibited hydrodynamic radii (Rₕ) of 13–16 nm, stable across pH 2–11 .

-

Tryptophan’s indole group enhanced UV absorption and fluorescence, useful for tracking polymerization .

Conditions :

-

Temperature: 50°C

-

Solvent: Ultrapure water

Metabolic and Functional Reactions

This compound serves as a precursor in metabolic pathways:

-

Serotonin Synthesis :

-

Niacin (Vitamin B₃) Synthesis :

Key Insight :

Non-metabolizable analogs (e.g., α-methyl-DL-tryptophan) induce enzyme accumulation by mimicking tryptophan’s regulatory role .

Reactivity Under Tryptophan Depletion

Under tryptophan-deficient conditions, codon reassignment occurs in proteins:

Example :

-

Tryptophan codons (UGG) are substituted with phenylalanine codons (UUC/UUU), altering protein function .

Implications :

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

DL-Tryptophan is a precursor for serotonin, a neurotransmitter that plays a vital role in mood regulation. Research indicates that manipulating tryptophan levels can influence serotonin synthesis, thereby affecting mood and behavior. Clinical trials have shown that L-tryptophan supplementation may be beneficial for treating mood disorders, such as depression and anxiety, particularly when combined with other therapeutic agents .

1.2 Immunomodulation

D-Tryptophan has been studied for its immunomodulatory effects. It is involved in the regulation of immune responses through the indoleamine 2,3-dioxygenase (IDO) pathway. Inhibitors of IDO, such as 1-methyl-D-tryptophan (1-MT), derived from D-tryptophan, are being investigated for their potential to enhance anti-tumor immunity and treat infections .

1.3 Cancer Therapy

The prodrug form of D-tryptophan, 1-MT, has shown promise in preclinical studies for treating various cancers by modulating immune responses and enhancing the efficacy of chemotherapy agents. Studies have demonstrated its role in improving outcomes in models of cancer such as melanoma and breast cancer .

Nutritional Applications

2.1 Dietary Supplementation

This compound is utilized as a dietary supplement to enhance serotonin levels and improve mood. Its role in protein synthesis and metabolic functions makes it essential in various dietary formulations, particularly for individuals with mood disorders or sleep disturbances .

2.2 Food Industry

In the food industry, this compound is recognized for its potential as a natural sweetener and preservative due to its ability to inhibit bacterial growth. Research has indicated that it can effectively reduce bacterial biofilms, making it a valuable additive for food preservation .

Case Study 1: this compound in Mood Disorders

A clinical trial involving patients with major depressive disorder examined the effects of L-tryptophan supplementation on serotonin levels and mood improvement. Results indicated significant improvements in depressive symptoms compared to placebo groups, supporting its use as an adjunct therapy .

Case Study 2: Immunomodulatory Effects of D-Tryptophan

Another study investigated the effects of D-tryptophan on immune response modulation in patients with chronic infections. The findings suggested that D-tryptophan supplementation led to enhanced immune function and reduced inflammation markers, highlighting its potential therapeutic benefits .

Data Tables

Mechanism of Action

DL-Tryptophan exerts its effects primarily through its role as a precursor to serotonin and melatonin. The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan. This intermediate is then decarboxylated to form serotonin. Serotonin can be further metabolized to melatonin in the pineal gland. These molecules play crucial roles in regulating mood, sleep, and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Indole Derivatives

DL-Tryptophan contains an indole ring, a structure shared with simpler compounds like indole and synthetic derivatives (e.g., Z-Trp-Gly). Key differences include:

- Mechanistic Insight: The indole moiety in this compound exhibits reduced fluorescence due to intramolecular quenching by the amino acid backbone . In contrast, free indole shows higher quantum yields and fluorescence intensity.

Amino Acid Derivatives

DL-Arginine Fumarate

Unlike this compound, DL-Arginine Fumarate undergoes preferential enrichment (PE) during crystallization, a phenomenon absent in this compound Ethyl Ester Hydrochloride. Switching enantiomers in this compound derivatives incurs a higher energetic cost (~0 kcal·mol⁻¹ for DL-Arginine Fumarate vs. significant energy for this compound Ethyl Ester) .

Nicotinic Acid (Niacin)

This compound serves as a precursor for nicotinic acid, but conversion efficiency is low:

- 5 g this compound ≈ 1 g Nicotinic Acid in elevating red blood cell pyridine nucleotides (PN) .

- Only 2–3% of dietary tryptophan converts to nicotinic acid in humans .

Role in Carcinogenesis

Enzymatic Inhibition

- ACAT Inhibition : The this compound derivative 57-118 (N-(1-oxo-9-octadecenyl)-DL-tryptophan(Z)ethyl ester) competitively inhibits acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol absorption .

Anti-inflammatory Activity

- IDO1 Inhibition : this compound suppresses indoleamine 2,3-dioxygenase (IDO1), accelerating wound healing by reducing inflammation .

Enantiomeric Separation and Analytical Methods

Ligand-Exchange HPLC

| Parameter | Value | Reference |

|---|---|---|

| Resolution (R) | 1.7 | |

| Mobile Phase | 0.15 mM L-phenylalanine + 0.11 mM CuSO₄ (pH 3.0), methanol (9:1) | |

| Detection Limit | 0.5% D-Tryptophan in L-Tryptophan |

COF-Based Chromatography

Covalent organic frameworks (COFs) like Lysozyme CCOF 1 resolve this compound with high efficiency in NP/RP-HPLC systems .

Key Research Findings

Optical Properties : this compound’s fluorescence is quenched compared to indole, critical for environmental sensing applications .

Metabolic Limitations : Low conversion to nicotinic acid limits its use in niacin deficiency therapies .

Chiral Utility : Efficient HPLC resolution enables purity assessment in pharmaceutical synthesis .

Dual Role in Cancer: Tumor-suppressive in deficiency models but promotional in bladder carcinogenesis .

Biological Activity

DL-Tryptophan, a racemic mixture of the two enantiomers D-tryptophan and L-tryptophan, is an essential amino acid that plays a crucial role in various biological processes. It is primarily known for its involvement in the synthesis of serotonin, a neurotransmitter that influences mood, sleep, and appetite. This article explores the biological activity of this compound, including its metabolic pathways, effects on mood and behavior, and implications in various health conditions.

Metabolic Pathways

This compound undergoes several metabolic transformations in the body. The primary pathways include:

- Serotonin Synthesis : L-Tryptophan is converted to serotonin through hydroxylation and decarboxylation. This pathway is significant for mood regulation and is influenced by dietary intake and competition with other amino acids for transport across the blood-brain barrier.

- Kynurenine Pathway : Both D- and L-tryptophan can be metabolized via the kynurenine pathway, which produces several metabolites that have neuroactive properties. This pathway is particularly important in the context of inflammation and neurodegenerative diseases, as it can lead to the production of neuroprotective or neurotoxic compounds.

1. Mood Regulation

Numerous studies have investigated the effects of tryptophan on mood and behavior. A review of acute tryptophan depletion (ATD) studies indicates that lowering tryptophan levels can lead to increased irritability and aggression in both men and women. For example, one study found that participants exhibited heightened aggression following ATD, suggesting a link between serotonin levels and aggressive behavior .

Table 1: Summary of Studies on Tryptophan's Effects on Mood

2. Impact on Attention Deficit Hyperactivity Disorder (ADHD)

Research has also explored the role of tryptophan in ADHD management. A double-blind randomized controlled trial indicated that tryptophan loading did not significantly affect attention or impulsivity measures in participants with ADHD compared to controls . This suggests that while tryptophan may play a role in neurotransmitter balance, its direct impact on ADHD symptoms may be limited.

Case Study 1: Tryptophan Supplementation in Aggressive Patients

In a clinical trial involving aggressive psychiatric patients, those receiving tryptophan supplementation exhibited reduced aggression compared to a placebo group. This study highlights the potential therapeutic effects of tryptophan on behavioral disorders linked to serotonin dysregulation .

Case Study 2: Tryptophan's Role in Depression

A study assessed the effects of tryptophan supplementation on patients with major depressive disorder. Results indicated that increased tryptophan intake correlated with improved mood states and reduced depressive symptoms, reinforcing the amino acid's role as a potential adjunctive treatment for depression .

Pharmacological Properties

This compound has been investigated for its pharmacological properties beyond mood regulation. Research shows that it may influence immune responses and metabolic processes:

- Immune Modulation : Tryptophan metabolites have been shown to modulate immune responses, particularly through the kynurenine pathway, which can affect inflammation and immune tolerance .

- Neuroprotective Effects : Certain metabolites derived from tryptophan metabolism exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What experimental conditions optimize the resolution of DL-Tryptophan enantiomers using ligand-exchange HPLC?

- Methodological Answer : Utilize a Zorbax ODS column (4.6 × 250 mm) with a mobile phase containing 0.15 M this compound, 0.11 M CuSO₄·5H₂O, and methanol (9:1 v/v) at pH 3.0. Maintain a column temperature of 50°C, flow rate of 1 mL/min, and UV detection at 280 nm. This achieves a resolution (R) of 1.7 between D- and L-enantiomers, enabling detection of this compound impurities as low as 0.5% in L-Tryptophan .

Q. How can this compound be quantified in protein samples using spectrophotometry?

- Methodological Answer : Prepare a standard curve (0–40 µg/mL) using this compound dissolved in 1 M HCl. After hydrolysis and neutralization, measure absorbance at 545 nm. Use ANOVA for statistical validation, ensuring triplicate measurements to account for variability. This method is suitable for protein-based studies requiring precise tryptophan quantification .

Q. What storage conditions preserve this compound stability for long-term research use?

- Methodological Answer : Store this compound in airtight, light-protected containers at room temperature (20–25°C) with desiccants to prevent moisture absorption. Avoid exposure to strong acids or bases, as decomposition occurs under extreme pH. Purity (>98%) is maintained when humidity is controlled .

Q. How to ensure this compound purity for peptide synthesis applications?

- Methodological Answer : Use ≥99% HPLC-grade this compound, verified via reverse-phase chromatography. Confirm suitability for solution-phase peptide synthesis by testing reaction compatibility with standard coupling agents (e.g., HOBt/EDCI). Monitor byproducts using mass spectrometry .

Advanced Research Questions

Q. What kinetic challenges arise in studying this compound complexation with chromium(III) in acidic media?

- Methodological Answer : The reaction between Cr(H₂O)₆³⁺ and this compound follows a two-step mechanism: ligand substitution (rate-determining step) and proton transfer. Use stopped-flow spectrophotometry at 25°C and ionic strength 0.1 M (NaClO₄) to measure rate constants. Account for pH-dependent speciation of chromium(III) to avoid data misinterpretation .

Q. How can response surface methodology optimize this compound separation via emulsion liquid membranes?

- Methodological Answer : Design experiments using a central composite design (CCD) to evaluate factors like carrier concentration (e.g., Span 80), pH gradient, and extraction time. Model response variables (e.g., recovery efficiency) with quadratic regression. Validate predictions experimentally, achieving >95% recovery under optimal conditions .

Q. How to validate elemental analysis data for this compound in purity assessments?

- Methodological Answer : Perform combustion analysis for C, H, and N, ensuring uncertainties meet journal standards (e.g., ±0.3%). Compare experimental results (C: 64.69%, H: 5.92%, N: 13.72%) with theoretical values (C₁₁H₁₂N₂O₂) using χ² tests. Exclude oxygen direct measurement; calculate via difference .

Q. Why is stereochemical specificity critical when studying this compound in serotonin-related pathways?

- Methodological Answer : The D-isomer lacks biological activity in serotonin synthesis. Use chiral HPLC or enzymatic assays to differentiate enantiomer uptake in cell cultures. In depression studies, prefer L-Tryptophan or 5-HTP (active precursor) to avoid confounding results from inactive D-forms .

Q. What role do this compound derivatives (e.g., N-Malonyl-DL-Tryptophan) play in plant stress response research?

- Methodological Answer : N-Malonyl-DL-Tryptophan acts as a phytoalexin precursor. Synthesize it via malonyl-CoA conjugation and quantify using LC-MS/MS. Study its accumulation under pathogen stress in Arabidopsis mutants to elucidate biosynthetic pathways .

Q. How to mitigate safety risks when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested per EN 374 standards) and avoid skin contact. Store separately from oxidizing agents. In case of spills, neutralize with inert absorbents and dispose following hazardous waste protocols. Implement fume hoods for aerosol-prone processes .

Q. What advanced chromatographic techniques complement HPLC for this compound analysis?

- Methodological Answer : Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors achieves rapid enantiomeric separation (e.g., 10 mM β-cyclodextrin in 50 mM phosphate buffer, pH 9.0). Compare with affinity chromatography using bovine serum albumin-agarose for validation .

Q. How does this compound interact with transition metals beyond chromium(III) in coordination chemistry?

- Methodological Answer : Study Cu(II)-DL-Tryptophan complexes using potentiometric titration (25°C, I = 0.1 M KCl). Determine stability constants via SPECFIT software. Characterize binding modes (N,O-chelation) via UV-Vis and EPR spectroscopy .

Properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021418 | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 291.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-12-6, 27813-82-7, 73-22-3 | |

| Record name | (±)-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, DL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.